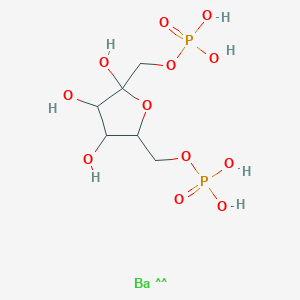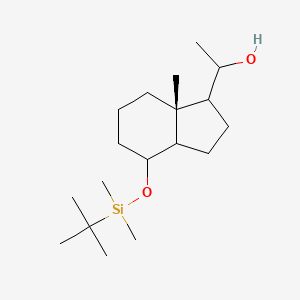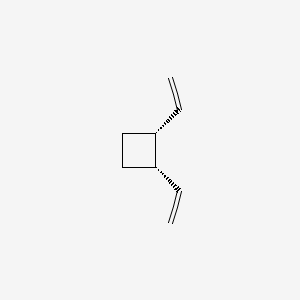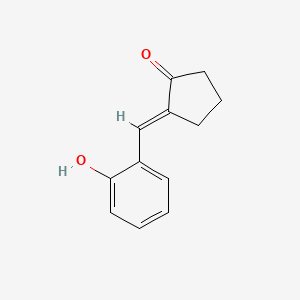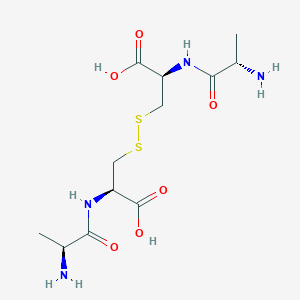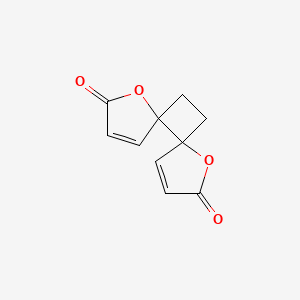
Anemonin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anemonin is a butenolide.
Pulsatilla camphor is a natural product found in Prumnopitys andina with data available.
Aplicaciones Científicas De Investigación
Medicinal Use in Traditional Cultures : Anemonin, isolated from plants like Clematis hirsutissima, has been used by Native American tribes as a horse stimulant (Kern & Cardellina, 1983).
Anti-inflammatory Effects : Studies have shown that this compound can inhibit the production of nitric oxide, endothelin-1, and intercellular adhesion molecule-1 in rat intestinal microvascular endothelial cells, suggesting potential benefits in treating intestinal inflammation (Duan et al., 2006).
Selective Inducible Nitric Oxide Synthase Inhibitor : this compound has been identified as a potent and selective inhibitor of inducible nitric oxide synthase in macrophages, which may contribute to its anti-inflammatory properties (Lee et al., 2008).
Antimalarial Activity : Extracts from Ranunculus multifidus Forsk., containing this compound, have shown significant in vivo antimalarial activity against Plasmodium berghei in mice (Sirak et al., 2021).
Skin Permeation and Anti-Inflammatory Effect : this compound extracted from the Chinese herb Weilingxian has been studied for its skin permeability and potential in treating rheumatoid arthritis inflammation (Ning et al., 2016).
Intestinal Barrier Restoration in Piglets : Dietary this compound has been found to improve intestinal barrier restoration and reduce inflammation in piglets, suggesting a role in supporting intestinal health (Xiao et al., 2016).
Neuroprotection in Cerebral Ischemia and Reperfusion Injury : this compound has demonstrated protective effects against cerebral ischemia and reperfusion injury in rats, likely through its antioxidant action and inhibition of apoptosis pathways (Jia et al., 2014).
Osteoarthritis Progression : this compound has been shown to attenuate the progression of osteoarthritis by inhibiting the activation of the IL-1β/NF-κB pathway, highlighting its potential in treating this condition (Wang et al., 2017).
Wound Healing Properties : this compound has been identified as an active compound in Clematis flammula essential oil, enhancing wound healing in rats (Saidi et al., 2018).
Antifungal, Molluscicidal, and Larvicidal Properties : this compound and extracts from Clematis flammula have shown potential against various infective organisms, including fungi and parasites (Saidi et al., 2017).
Protection Against Diabetic Nephropathy : this compound has been found to protect against renal injury in a diabetic nephropathy model in rats, suggesting its therapeutic potential in diabetes-related complications (Qiao et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Anemonin has shown significant antileishmanial activity with IC 50 values of 1.33 nM and 1.58 nM against promastigotes and 1.24 nM and 1.91 nM against amastigotes of L. aethiopica and L. donovani, respectively . This suggests that this compound could be a potential candidate for the treatment of leishmaniasis and schistosomiasis . Furthermore, this compound has been found to alleviate nerve injury after cerebral ischemia , indicating its potential in treating neurodegenerative diseases.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Anemonin involves the conversion of a starting material, 2,4,5-trimethoxybenzoic acid, to the final product through a series of reactions.", "Starting Materials": [ "2,4,5-trimethoxybenzoic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Acetic anhydride", "Sulfuric acid", "Potassium permanganate", "Sodium sulfite", "Sodium hydrogensulfite", "Sodium chloride", "Ethanol" ], "Reaction": [ "Step 1: 2,4,5-trimethoxybenzoic acid is reacted with sodium hydroxide in methanol to form the corresponding sodium salt.", "Step 2: The sodium salt is then acidified with hydrochloric acid to obtain the free acid.", "Step 3: The free acid is then reacted with acetic anhydride and sulfuric acid to form the corresponding anhydride.", "Step 4: The anhydride is then hydrolyzed with sodium bicarbonate to form the corresponding acid.", "Step 5: The acid is then oxidized with potassium permanganate to form the corresponding ketone.", "Step 6: The ketone is then reduced with sodium sulfite and sodium hydrogensulfite to form the corresponding alcohol.", "Step 7: The alcohol is then treated with hydrochloric acid and sodium chloride to form the corresponding chloride salt.", "Step 8: The chloride salt is then treated with ethanol to form Anemonin." ] } | |
Número CAS |
508-44-1 |
Fórmula molecular |
C10H8O4 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
(5S,6S)-4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione |
InChI |
InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2/t9-,10-/m1/s1 |
Clave InChI |
JLUQTCXCAFSSLD-NXEZZACHSA-N |
SMILES isomérico |
C1C[C@@]2([C@@]13C=CC(=O)O3)C=CC(=O)O2 |
SMILES |
C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 |
SMILES canónico |
C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




